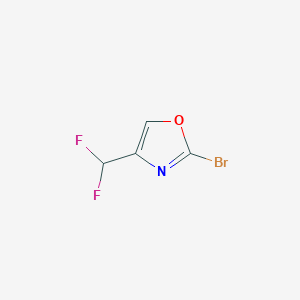

2-Bromo-4-(difluoromethyl)-1,3-oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-4-(difluoromethyl)-1,3-oxazole is a chemical compound that belongs to the oxazole family, characterized by a five-membered heterocyclic ring containing both oxygen and nitrogen atoms. The presence of a bromo and a difluoromethyl group on the oxazole ring suggests that this compound could be a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry, where halogenated compounds often serve as key intermediates for further chemical transformations.

Synthesis Analysis

The synthesis of oxazole derivatives can be achieved through various methods. One approach is the iron(II) bromide-catalyzed oxidative coupling of benzylamines with ortho-substituted anilines, which allows the synthesis of a diversity of substituted 1,3-benzazoles . Another method involves solar photo-ther

Scientific Research Applications

Coordination Chemistry

4,5-Dihydro-1,3-oxazole ligands, including compounds like 2-Bromo-4-(difluoromethyl)-1,3-oxazole, have been utilized in coordination chemistry. They are particularly noted for their use as chiral auxiliaries in transition metal-catalyzed asymmetric organic syntheses. These oxazolines display versatility in ligand design, ease of synthesis from readily available precursors, and the ability to modify chiral centers near donor atoms (Gómez, Muller, & Rocamora, 1999).

Green Synthesis and Antimicrobial Activity

1,3-Oxazoles, such as 2-Bromo-4-(difluoromethyl)-1,3-oxazole, are used in green synthesis methods, involving reactions with α-bromo ketones and other compounds. These syntheses often employ nanoparticles like Fe3O4 MNPs and are conducted in water as a green solvent. The resulting thioxo-1,3-oxazoles and furo-1,3-oxazole derivatives have been studied for their antimicrobial activity (Ghazvini et al., 2020).

Synthesis of Pharmaceutical Compounds

Oxazoles, including 2-Bromo-4-(difluoromethyl)-1,3-oxazole, are significant in the synthesis of pharmaceutical compounds. They serve as intermediates in creating various structures, including those of antibiotics like virginiamycin and other streptogramin antibiotics. The functionalized oxazoles are used due to their ability to undergo nucleophilic addition to aldehydes and ketones, aiding in complex molecular constructions (Gangloff, Aakermark, & Helquist, 1992).

Photo-Thermochemical Applications

In the field of photo-thermochemical research, derivatives of 2-Bromo-4-(difluoromethyl)-1,3-oxazole have been used for complex molecular syntheses under solar irradiation. This method is part of a greener approach to chemical synthesis, where reactions are conducted in eco-friendly conditions, demonstrating the versatility of oxazoles in sustainable chemistry applications (Dinda, Samanta, Eringathodi, & Ghosh, 2014).

Electronic and Optical Material Science

Oxazole compounds are utilized in the development of materials for electronic and optical applications. They are significant in the production of organic light-emitting diodes, thin film transistors, photovoltaics, and nonlinear optical materials. The structural and electro-optical properties of these compounds, including their charge transport and nonlinear optical attributes, are of particular interest in material science research (Irfan et al., 2018).

Future Directions

Mechanism of Action

Target of Action

The primary target of 2-Bromo-4-(difluoromethyl)-1,3-oxazole is the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes, including cell growth and division, signal transduction, and gene regulation .

Mode of Action

This interaction could lead to changes in the enzyme’s activity, affecting various cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by 2-Bromo-4-(difluoromethyl)-1,3-oxazole are currently unknown. Given its target, it is likely to influence pathways involving tyrosine phosphorylation, which plays a key role in signal transduction and other cellular processes .

Pharmacokinetics

These properties significantly impact the compound’s bioavailability, determining how much of the drug reaches its target site in the body .

Result of Action

Given its target, it may influence cell growth and division, signal transduction, and gene regulation

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-(difluoromethyl)-1,3-oxazole. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .

properties

IUPAC Name |

2-bromo-4-(difluoromethyl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrF2NO/c5-4-8-2(1-9-4)3(6)7/h1,3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVFXFRPKQHJNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)Br)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-(difluoromethyl)-1,3-oxazole | |

CAS RN |

1781104-73-1 |

Source

|

| Record name | 2-bromo-4-(difluoromethyl)-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone](/img/structure/B3000438.png)

![4-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B3000441.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B3000444.png)

![2-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;dihydrochloride](/img/structure/B3000448.png)

![N-(benzo[d]thiazol-2-yl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3000451.png)

![2-benzamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B3000454.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3000456.png)

![2-Chloro-N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]acetamide](/img/structure/B3000457.png)

![3,3,9-Trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B3000458.png)

![3-(3,5-Dimethylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3000461.png)